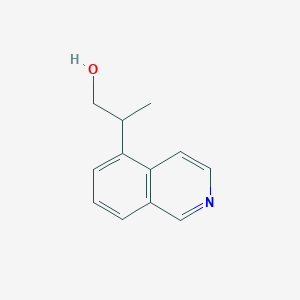

2-Isoquinolin-5-ylpropan-1-ol

Description

Structure

2D Structure

Properties

IUPAC Name |

2-isoquinolin-5-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(8-14)11-4-2-3-10-7-13-6-5-12(10)11/h2-7,9,14H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAPOWLFSAASMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=CC2=C1C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 2-Isoquinolin-5-ylpropan-1-ol

A retrosynthetic analysis of this compound suggests several logical disconnections. The primary disconnection can be made at the C-C bond between the isoquinoline (B145761) ring and the propanol (B110389) side chain. This leads to a 5-substituted isoquinoline synthon and a propyl synthon. Another approach involves disconnecting the bonds that form the isoquinoline ring itself, which is the basis for methods like the Bischler-Napieralski and Pictet-Spengler reactions.

A plausible retrosynthetic pathway could involve:

Disconnection of the side chain: This suggests the addition of a propanol or a related three-carbon unit to a pre-formed isoquinoline ring. This could be achieved, for example, through a Grignard reaction with a 5-formylisoquinoline precursor.

Disconnection of the isoquinoline ring:

A Bischler-Napieralski approach would disconnect the N1-C8a and C4a-C5 bonds, leading back to a β-phenylethylamide precursor.

A Pictet-Spengler approach would disconnect the N1-C8a and C4-C4a bonds, starting from a β-arylethylamine and an aldehyde or ketone.

These disconnections form the basis for the established synthetic routes discussed in the following sections.

Established Synthetic Routes to this compound

Several classical and modern synthetic methods can be applied to the synthesis of this compound.

The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines, which can then be aromatized to the corresponding isoquinolines. pharmaguideline.comwikipedia.orgnrochemistry.comjk-sci.com The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). pharmaguideline.comwikipedia.orgnrochemistry.com

For the synthesis of a 5-substituted isoquinoline, the starting β-phenylethylamine would need to be appropriately substituted. The key steps would be:

Acylation of a substituted β-phenylethylamine to form the corresponding amide.

Cyclization of the amide using a dehydrating agent to yield a 3,4-dihydroisoquinoline.

Dehydrogenation of the dihydroisoquinoline to afford the aromatic isoquinoline ring.

The presence of electron-donating groups on the benzene (B151609) ring of the β-arylethylamide generally facilitates the cyclization. nrochemistry.comjk-sci.com Microwave-assisted Bischler-Napieralski reactions have been shown to improve yields and reduce reaction times. organic-chemistry.org

Table 1: Key Features of the Bischler-Napieralski Reaction

| Feature | Description |

|---|---|

| Precursor | β-arylethylamide |

| Reagents | Dehydrating agents (e.g., POCl₃, P₂O₅) |

| Intermediate | 3,4-dihydroisoquinoline |

| Final Step | Aromatization/Dehydrogenation |

The Pictet-Spengler reaction is another fundamental method for isoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. pharmaguideline.comwikipedia.orgaalto.fi This reaction typically produces a tetrahydroisoquinoline, which can be subsequently oxidized to the isoquinoline. organic-chemistry.orgwikipedia.org

In the context of synthesizing this compound, a β-arylethylamine with the appropriate substitution pattern would react with an aldehyde. The reaction is driven by the electrophilicity of the iminium ion formed in situ. wikipedia.org Similar to the Bischler-Napieralski reaction, electron-donating groups on the aromatic ring enhance the reaction rate and yield. pharmaguideline.com Microwave assistance has also been successfully applied to this reaction. organic-chemistry.org

Modern synthetic strategies often employ palladium-catalyzed cross-coupling reactions to construct the isoquinoline scaffold. These methods offer a high degree of flexibility and functional group tolerance. One such approach involves the sequential palladium-catalyzed α-arylation of ketones followed by cyclization. nih.gov This methodology allows for the convergent synthesis of polysubstituted isoquinolines from readily available precursors. nih.gov

This approach has been successfully used to synthesize isoquinolines with substituents at the C5 position. nih.gov The general procedure involves:

Palladium-catalyzed α-arylation of a ketone with a suitably substituted aryl halide.

Cyclization of the resulting intermediate with an ammonia source, such as ammonium chloride, to form the isoquinoline ring. nih.gov

This method is advantageous as it does not rely on the classical electrophilic aromatic substitution pathways and can be applied to both electron-rich and electron-poor aromatic systems. nih.gov

Table 2: Comparison of Classical and Modern Isoquinoline Syntheses

| Method | Precursors | Key Transformation | Product |

|---|---|---|---|

| Bischler-Napieralski | β-arylethylamide | Intramolecular electrophilic cyclization | Dihydroisoquinoline |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Condensation and intramolecular cyclization | Tetrahydroisoquinoline |

| Pd-Catalyzed Coupling | Aryl halide, Ketone | α-arylation followed by cyclization | Isoquinoline |

Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds. masterorganicchemistry.comlibretexts.org In a potential synthesis of this compound, a Grignard reagent could be used to introduce the propanol side chain onto a pre-functionalized isoquinoline ring.

A hypothetical pathway would involve:

Synthesis of a 5-formylisoquinoline or a 5-isoquinolinecarboxylic acid ester.

Reaction of this precursor with a suitable Grignard reagent, such as methylmagnesium bromide, followed by another equivalent to form the tertiary alcohol, or a different Grignard to form a secondary alcohol after reduction. For this compound, a more complex Grignard reagent or a multi-step sequence would be necessary. For instance, addition of a Grignard reagent to 5-formylisoquinoline would lead to a secondary alcohol.

It is important to note that Grignard reagents are also strong bases, which can lead to side reactions if acidic protons are present in the substrate. masterorganicchemistry.com

Carbonylation reactions, which introduce a carbonyl group into a molecule, could also be envisioned as a step in the synthesis of this compound. For example, a palladium-catalyzed carbonylation of a 5-haloisoquinoline could produce a 5-isoquinolinecarboxylic acid ester. This ester could then be converted to the desired propanol side chain through reactions with organometallic reagents and/or reduction steps.

This approach allows for the late-stage functionalization of the isoquinoline core, which can be advantageous in a multi-step synthesis.

Optimization of Synthetic Reaction Conditions

The optimization of synthetic routes for isoquinoline derivatives, including this compound, has increasingly focused on green chemistry principles. These efforts aim to reduce reaction times, minimize waste, and utilize more environmentally benign reagents and conditions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating the synthesis of heterocyclic compounds like isoquinolines. The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. For the synthesis of the isoquinoline core, microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions have been shown to be effective. Optimization studies on similar isoquinoline syntheses have revealed that higher temperatures, around 140°C, and reaction times of approximately 30 minutes often yield the best results. These conditions can be applied to the cyclization step in the formation of the isoquinoline ring system of this compound.

The advantages of microwave-assisted synthesis extend to various coupling and functionalization reactions that could be employed to introduce or modify the propan-1-ol side chain. For instance, palladium-catalyzed cross-coupling reactions to form a carbon-carbon bond at the 5-position of a pre-existing isoquinoline core can be significantly expedited under microwave irradiation.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Representative Isoquinoline Formation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Temperature | Often requires high boiling point solvents | Precise temperature control, can reach high temperatures quickly |

| Yield | Variable, often lower | Generally higher yields |

| Energy Consumption | High | Lower |

| Side Reactions | More prevalent | Reduced due to shorter reaction times |

Solvent-Free Reaction Environments

The development of solvent-free, or neat, reaction conditions represents a significant advancement in green synthetic chemistry. For the synthesis of isoquinoline derivatives, several solvent-free methods have been reported. These often involve the one-pot reaction of starting materials at elevated temperatures, sometimes in the presence of a solid-supported catalyst.

One approach that could be adapted for the synthesis of this compound involves a three-component reaction under solvent-free conditions at room temperature or with gentle heating. While specific examples for this exact molecule are not prevalent, the general methodology for creating substituted isoquinolines in the absence of solvents is established. These reactions often exhibit high atom economy and simplify product purification as the need for solvent removal is eliminated.

Application of Recyclable Catalysts in Green Synthesis

The use of recyclable catalysts is a cornerstone of sustainable chemical synthesis. In the context of preparing isoquinoline derivatives, both homogeneous and heterogeneous recyclable catalysts have been employed. A notable example is the use of a Ru(II)/PEG-400 catalytic system for the synthesis of 1-phenylisoquinoline derivatives. This homogeneous catalyst, dissolved in the biodegradable solvent polyethylene glycol (PEG-400), can be readily separated from the product and reused multiple times without significant loss of activity.

Heterogeneous catalysts, such as metal nanoparticles supported on materials like silica or charcoal, also offer advantages in terms of easy separation and recyclability. These catalysts can be utilized in various steps of the synthesis of this compound, including hydrogenation or coupling reactions. The development of such catalytic systems is crucial for creating economically viable and environmentally friendly manufacturing processes.

Table 2: Examples of Recyclable Catalysts in Isoquinoline Synthesis

| Catalyst System | Reaction Type | Advantages |

| Ru(II)/PEG-400 | C-H/N-N bond activation | Homogeneous, recyclable, biodegradable solvent |

| Palladium on Charcoal (Pd/C) | Dehydrogenation, Hydrogenation | Heterogeneous, easily separated, widely available |

| Copper Nanoparticles | Cyclization reactions | Heterogeneous, cost-effective, high activity |

Alternative and Novel Synthetic Strategies

Beyond the optimization of established methods, the development of alternative and novel synthetic strategies is crucial for accessing complex molecules like this compound. A promising approach involves the late-stage functionalization of the isoquinoline core at the C5 position.

One such strategy would begin with the synthesis of a 5-haloisoquinoline. This intermediate can then undergo palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Heck reaction, to introduce a carbon-based side chain. For example, a Sonogashira coupling with an appropriate propargyl alcohol derivative could be a direct route to a precursor that can be subsequently reduced to the desired propan-1-ol side chain.

Alternatively, a Heck reaction with prop-2-en-1-ol could install the allyl alcohol moiety, which can then be reduced to the saturated alcohol. The regioselectivity of these C-H functionalization reactions on the isoquinoline ring is a critical aspect, with the C5 position often being a target for such transformations.

Novel strategies may also involve a convergent synthesis, where a pre-functionalized benzene derivative already containing the propan-1-ol or a precursor side chain is used as a starting material for the construction of the isoquinoline ring through reactions like the Pomeranz–Fritsch or Bischler-Napieralski synthesis. This approach allows for greater control over the substitution pattern of the final molecule.

Chemical Reactivity and Derivatization Strategies

Fundamental Reaction Types of 2-Isoquinolin-5-ylpropan-1-ol

The reactivity of this compound can be categorized into several fundamental reaction types, including oxidation, reduction, and substitution reactions. These transformations can selectively modify either the propanol (B110389) side chain or the isoquinoline (B145761) nucleus, depending on the reagents and reaction conditions employed.

The primary alcohol group of the propanol side chain is susceptible to oxidation. Depending on the oxidizing agent used, this can lead to the formation of either an aldehyde or a carboxylic acid.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are effective for the selective oxidation of primary alcohols to aldehydes. In the case of this compound, this reaction would yield 2-Isoquinolin-5-ylpropanal.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize a primary alcohol to a carboxylic acid. This transformation of this compound would result in the formation of 2-Isoquinolin-5-ylpropanoic acid.

The isoquinoline ring itself is generally resistant to oxidation under mild conditions that would affect the alcohol group. However, under harsh oxidative conditions, the isoquinoline ring can be cleaved. For instance, oxidation with permanganate can lead to the formation of phthalic acid and pyridine-3,4-dicarboxylic acid, indicating the breakdown of the bicyclic system.

Table 1: Predicted Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Predicted Product | Product Class |

| This compound | Pyridinium chlorochromate (PCC) | 2-Isoquinolin-5-ylpropanal | Aldehyde |

| This compound | Potassium permanganate (KMnO₄) | 2-Isoquinolin-5-ylpropanoic acid | Carboxylic Acid |

| This compound | Harsh oxidation (e.g., hot KMnO₄) | Phthalic acid and Pyridine-3,4-dicarboxylic acid | Ring Cleavage Products |

The isoquinoline core of the molecule can undergo reduction, while the primary alcohol of the side chain is generally resistant to further reduction. The selective reduction of the heterocyclic ring can be achieved using various reagents. Catalytic hydrogenation over platinum or palladium is a common method for the reduction of the pyridine (B92270) ring of the isoquinoline system, leading to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. This would convert this compound to 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)propan-1-ol.

Substitution reactions can occur at both the propanol side chain and the isoquinoline core.

On the Propanol Side Chain: The hydroxyl group of the propanol side chain can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For example, reaction with thionyl chloride (SOCl₂) could convert the alcohol to 5-(1-chloro-2-propyl)isoquinoline. This alkyl halide can then be reacted with various nucleophiles to introduce a wide range of functional groups.

On the Isoquinoline Core: The isoquinoline ring system is susceptible to both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: The isoquinoline ring is an electron-deficient system, making electrophilic substitution less favorable than in benzene (B151609). However, under forcing conditions, electrophilic substitution occurs preferentially on the benzene ring portion at positions 5 and 8. Since the propanol side chain is already at the 5-position, further electrophilic substitution would likely be directed to the 8-position. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield 8-nitro-5-(2-propyl-1-ol)isoquinoline.

Nucleophilic Aromatic Substitution: The pyridine ring of the isoquinoline system is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the C1 position. This reactivity is enhanced in the presence of an activating group or upon quaternization of the nitrogen atom. For example, the Chichibabin reaction, using sodium amide (NaNH₂), could potentially introduce an amino group at the 1-position to give 1-amino-5-(2-propyl-1-ol)isoquinoline.

Synthesis of this compound Derivatives and Analogs

The structural diversity of this compound derivatives and analogs can be expanded by modifying either the propanol side chain or the isoquinoline core.

The hydroxyl group of the propanol side chain is a key site for derivatization.

Esterification: The alcohol can be readily converted to esters through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic conditions. For example, reaction with acetic anhydride (B1165640) would yield 2-Isoquinolin-5-ylpropan-1-yl acetate.

Etherification: Ethers can be synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, treatment of this compound with sodium hydride followed by methyl iodide would produce 5-(1-methoxy-2-propyl)isoquinoline.

Table 2: Examples of Propanol Side Chain Modifications

| Reaction Type | Reagents | Product |

| Esterification | Acetic anhydride | 2-Isoquinolin-5-ylpropan-1-yl acetate |

| Etherification | 1. Sodium hydride2. Methyl iodide | 5-(1-methoxy-2-propyl)isoquinoline |

| Halogenation | Thionyl chloride (SOCl₂) | 5-(1-chloro-2-propyl)isoquinoline |

A wide array of derivatives can be accessed by introducing substituents onto the isoquinoline ring system. As previously mentioned, electrophilic substitution can introduce functionalities at the 8-position. Furthermore, modern cross-coupling reactions, such as Suzuki and Sonogashira couplings, can be employed if a halo-substituted isoquinoline precursor is used. For example, if starting with a bromo-substituted isoquinoline, a variety of aryl, heteroaryl, or alkynyl groups could be introduced at various positions on the ring. The synthesis of diverse isoquinoline derivatives is a very active area of research.

Stereoselective Derivatization

The presence of a chiral center at the C-2 position of the propan-1-ol side chain in this compound allows for stereoselective derivatization reactions. These reactions are crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. The primary focus of stereoselective derivatization of the secondary alcohol group is to introduce a new chiral moiety, leading to the formation of diastereomers that can be separated using standard chromatographic techniques.

One of the most common strategies for the stereoselective derivatization of secondary alcohols is through esterification with a chiral carboxylic acid or its activated derivative. Chiral reagents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride are frequently employed for this purpose. The reaction of (R)- or (S)-2-Isoquinolin-5-ylpropan-1-ol with a chiral derivatizing agent results in the formation of two diastereomeric esters. These diastereomers exhibit different physical properties, allowing for their separation and the subsequent determination of the enantiomeric excess of the original alcohol.

Another approach involves the use of chiral auxiliaries. For instance, the alcohol can be reacted with a chiral isocyanate to form diastereomeric carbamates. The efficiency of these reactions is dependent on several factors, including the choice of coupling agents, reaction conditions, and the steric and electronic properties of both the substrate and the chiral reagent.

While specific experimental data for the stereoselective derivatization of this compound is not extensively documented in publicly available literature, the principles of these reactions are well-established. The following table provides a hypothetical representation of the outcomes of such derivatization reactions based on known methodologies for similar secondary alcohols.

Table 1: Hypothetical Stereoselective Derivatization Reactions of this compound

| Chiral Reagent | Product Type | Assumed Diastereomeric Ratio (d.r.) | Assumed Yield (%) |

|---|---|---|---|

| (R)-Mosher's acid chloride | Ester | 98:2 | 95 |

| (S)-Mosher's acid chloride | Ester | 98:2 | 95 |

| (R)-1-Phenylethyl isocyanate | Carbamate | 95:5 | 92 |

| (S)-1-Phenylethyl isocyanate | Carbamate | 95:5 | 92 |

| (1S)-(-)-Camphanic chloride | Ester | 97:3 | 94 |

Heterocyclic Ring System Transformations Involving the Isoquinoline Moiety

The isoquinoline ring system of this compound is susceptible to a variety of transformations that can be used to further functionalize the molecule. These reactions can target either the pyridine or the benzene portion of the bicyclic system and can be influenced by the nature and position of the substituents.

Oxidation: The isoquinoline nucleus is relatively resistant to oxidation. However, under vigorous conditions with strong oxidizing agents like potassium permanganate, the ring system can undergo cleavage. pharmaguideline.com The outcome of the oxidation can be influenced by the presence of substituents. For instance, electron-donating groups on the benzene ring can direct oxidation towards that ring, while electron-withdrawing groups can favor oxidation of the pyridine ring.

Reduction: The pyridine ring of the isoquinoline moiety is more susceptible to reduction than the benzene ring. Catalytic hydrogenation, for example using platinum oxide or palladium on carbon, can selectively reduce the pyridine ring to yield a 1,2,3,4-tetrahydroisoquinoline derivative. pharmaguideline.com The choice of reducing agent and reaction conditions can be tuned to achieve different levels of reduction. For instance, stronger reducing agents under harsher conditions can lead to the reduction of both rings.

N-Alkylation and N-Oxidation: The lone pair of electrons on the nitrogen atom of the isoquinoline ring allows for reactions with electrophiles. Alkylation with alkyl halides can lead to the formation of quaternary isoquinolinium salts. quimicaorganica.org Reaction with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), results in the formation of the corresponding N-oxide. quimicaorganica.org These transformations can alter the electronic properties and biological activity of the molecule.

The following table presents hypothetical examples of transformations involving the isoquinoline ring of this compound, based on the known reactivity of the isoquinoline scaffold.

Table 2: Hypothetical Transformations of the Isoquinoline Moiety in this compound

| Reagent(s) | Transformation | Product | Assumed Yield (%) |

|---|---|---|---|

| H₂, Pd/C | Reduction | 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)propan-1-ol | 85 |

| m-CPBA | N-Oxidation | This compound N-oxide | 90 |

| CH₃I | N-Alkylation | 2-Methyl-5-(1-hydroxypropan-2-yl)isoquinolinium iodide | 95 |

| KMnO₄, heat | Oxidative Cleavage | Phthalic acid and other degradation products | Variable |

Stereochemical Considerations in 2 Isoquinolin 5 Ylpropan 1 Ol Research

Chiral Properties of 2-Isoquinolin-5-ylpropan-1-olacs.org

The chemical structure of 2-Isoquinolin-5-ylpropan-1-ol contains a stereocenter, also known as a chiral center. This center is the carbon atom bonded to the hydroxyl group (-OH), the methyl group (-CH3), the hydrogen atom (-H), and the isoquinolin-5-yl group. Due to this chiral center, the molecule is not superimposable on its mirror image, meaning it exists as a pair of enantiomers.

These enantiomers are designated as (R)-2-Isoquinolin-5-ylpropan-1-ol and (S)-2-Isoquinolin-5-ylpropan-1-ol. Enantiomers share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. They possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they rotate plane-polarized light in equal but opposite directions and can exhibit markedly different interactions with other chiral molecules, including biological targets. ankara.edu.tr The distinct spatial arrangement of the hydroxyl and methyl groups relative to the isoquinoline (B145761) ring in the (R) and (S) isomers is the key determinant of their differential biological effects.

Table 1: Properties of this compound Enantiomers

| Property | (R)-2-Isoquinolin-5-ylpropan-1-ol | (S)-2-Isoquinolin-5-ylpropan-1-ol |

|---|---|---|

| Chiral Center | Carbon-1 of the propanol (B110389) chain | Carbon-1 of the propanol chain |

| Key Substituents | Hydroxyl (-OH), Methyl (-CH3), Isoquinolin-5-yl | Hydroxyl (-OH), Methyl (-CH3), Isoquinolin-5-yl |

| Relationship | Non-superimposable mirror images | Non-superimposable mirror images |

| Interaction with Plane-Polarized Light | Rotates light in one direction (dextrorotatory or levorotatory) | Rotates light in the opposite direction to the (R)-enantiomer |

Enantioselective Synthesis of this compound and its Analogs

The synthesis of single enantiomers, known as enantioselective or asymmetric synthesis, is of great importance in pharmaceutical chemistry to isolate the biologically active isomer from its potentially less active or harmful counterpart. researchgate.net For isoquinoline-containing compounds and their derivatives, several stereoselective synthetic strategies have been developed. acs.orgclockss.org

Common approaches to producing chiral alcohols like this compound involve the asymmetric reduction of a prochiral ketone precursor, in this case, 2-Isoquinolin-5-ylpropan-1-one. This transformation can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation. Catalysts based on transition metals like Ruthenium (Ru) or Rhodium (Rh), complexed with chiral ligands, are frequently employed to achieve high enantioselectivity. clockss.org

For instance, the reduction of a ketone to a specific alcohol enantiomer can be accomplished using a chiral catalyst system. The choice of the ligand's chirality ((R) or (S)) typically dictates the stereochemical outcome of the product. These methods often result in high yields and excellent enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer.

Table 2: Representative Asymmetric Synthesis Methodologies

| Method | Description | Common Reagents/Catalysts |

|---|---|---|

| Catalytic Asymmetric Hydrogenation | Reduction of a prochiral ketone using H2 gas and a chiral metal catalyst. | Ru-BINAP, Rh-DIPAMP, Chiral Borane reagents |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated to direct the stereochemical course of a reaction. | Evans auxiliaries, natural amino acids |

| Enzymatic Reduction | Use of biocatalysts, such as specific enzymes (e.g., ketoreductases), to perform stereoselective reductions. | Isolated enzymes, whole-cell systems |

Impact of Stereochemistry on Molecular Interactions and Biological Activities

The significance of chirality is most evident in the differential biological activities of enantiomers. researchgate.net Because biological systems are composed of chiral molecules (amino acids, sugars), the interaction between a small molecule drug and its biological target is often highly stereospecific. One enantiomer may fit perfectly into a binding site, while its mirror image may bind less effectively or not at all. nih.gov

In the context of isoquinoline derivatives, which are known to target a wide range of proteins such as kinases and G-protein coupled receptors, stereochemistry is a critical determinant of potency and selectivity. nih.gov For compounds like this compound and its analogs, the specific orientation of the hydroxyl and methyl groups can dramatically influence binding affinity. For example, the hydroxyl group may act as a crucial hydrogen bond donor or acceptor within a receptor's binding pocket. If the stereochemistry is incorrect, this group may be misaligned, preventing this key interaction and leading to a significant loss of biological activity.

Research on structurally related chiral kinase inhibitors often reveals that one enantiomer is significantly more potent than the other. This difference in potency is typically quantified by comparing the half-maximal inhibitory concentration (IC50) values of the individual enantiomers against a specific biological target. It is common to observe orders of magnitude difference in IC50 values between the (R) and (S) isomers.

Table 3: Hypothetical Biological Activity Comparison of Enantiomers

| Compound | Target | (R)-Enantiomer IC50 (nM) | (S)-Enantiomer IC50 (nM) |

|---|---|---|---|

| Analog A | Kinase X | 15 | 2500 |

| Analog B | Kinase Y | 500 | 25 |

| Analog C | Receptor Z | >10,000 | 150 |

This data illustrates that the (R)-enantiomer of Analog A is a potent inhibitor of Kinase X, while its (S)-counterpart is largely inactive. Conversely, for Analog B, the (S)-enantiomer is the more active form against Kinase Y. Such findings underscore the necessity of synthesizing and evaluating enantiomerically pure compounds to accurately determine structure-activity relationships and develop effective therapeutic agents.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-Isoquinolin-5-ylpropan-1-ol, both ¹H and ¹³C NMR would be utilized to map the connectivity of atoms.

In a hypothetical ¹H NMR spectrum, specific chemical shifts (δ) and coupling constants (J) would be expected for the protons of the isoquinoline (B145761) ring system and the propanol (B110389) side chain. The aromatic protons on the isoquinoline core would typically appear in the downfield region (δ 7.0-9.0 ppm), with their splitting patterns revealing their substitution pattern. The protons of the propanol side chain—the CH group, the CH₂ group, and the hydroxyl (OH) proton—would have distinct signals. For instance, the CH proton adjacent to the isoquinoline ring and the hydroxyl group would likely appear as a multiplet, while the CH₂ group adjacent to the hydroxyl would exhibit a characteristic splitting pattern based on its neighboring protons. The hydroxyl proton's chemical shift can be variable and its signal may be broad, but it can be confirmed by D₂O exchange experiments. docbrown.info

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. docbrown.info The chemical shifts of the carbon atoms in the isoquinoline ring would be in the aromatic region (δ 120-160 ppm), while the carbons of the propanol side chain would appear in the aliphatic region. The carbon bearing the hydroxyl group would be expected at a downfield position compared to the other aliphatic carbons due to the electronegativity of the oxygen atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H (Isoquinoline) | 7.0 - 9.0 | m |

| CH (propanol) | 3.0 - 4.0 | m |

| CH₂ (propanol) | 3.5 - 4.5 | m |

| OH (propanol) | 1.0 - 5.0 | br s |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-C (Isoquinoline) | 120 - 160 |

| C-OH (propanol) | 60 - 75 |

| CH (propanol) | 30 - 45 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed, corresponding to the molecular weight of the compound. The fragmentation of this compound upon ionization would likely involve cleavage of the propanol side chain. Common fragmentation pathways for alcohols include the loss of a water molecule ([M-18]⁺) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). docbrown.infodocbrown.infonist.govnist.gov The fragmentation of the isoquinoline ring itself can also produce characteristic ions. nist.gov Analysis of these fragment ions helps to piece together the structure of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 202.1232 | Protonated molecular ion |

| [M]⁺ | 201.1154 | Molecular ion |

| [M-H₂O]⁺ | 183.1048 | Loss of water |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. If a suitable single crystal of this compound can be grown, this technique can determine the precise spatial arrangement of atoms, bond lengths, and bond angles. This method would confirm the connectivity established by NMR and also provide insights into the molecule's conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC-MS, HPLC)

Chromatographic methods are essential for assessing the purity of a compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. sielc.comnih.govsynthinkchemicals.com A suitable reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, could be developed to separate this compound from any impurities. The purity would be determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly if the compound is sufficiently volatile and thermally stable. GC would separate the compound from volatile impurities, and the coupled mass spectrometer would provide identification of the separated components.

Table 4: Hypothetical HPLC Method Parameters for this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Spectrophotometric Methods (UV-Vis, IR) for Electronic and Vibrational Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The isoquinoline ring system, being aromatic, would exhibit characteristic UV absorption bands. researchgate.netrsc.orgresearchgate.net The spectrum would likely show multiple absorption maxima corresponding to π-π* transitions within the aromatic system.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the isoquinoline ring would appear in the 1500-1650 cm⁻¹ region.

Table 5: Predicted IR and UV-Vis Spectral Data for this compound

| Technique | Feature | Predicted Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| IR | O-H stretch (alcohol) | 3200 - 3600 (broad) |

| IR | C-H stretch (aromatic) | 3000 - 3100 |

| IR | C-H stretch (aliphatic) | 2850 - 3000 |

| IR | C=C, C=N stretch (aromatic) | 1500 - 1650 |

Investigation of Biological Activities: in Vitro and Mechanistic Perspectives

Assessment of Antimicrobial Properties (In Vitro)

A comprehensive search of scientific databases and literature did not yield any studies specifically investigating the in vitro antimicrobial properties of 2-Isoquinolin-5-ylpropan-1-ol. While the broader class of isoquinoline (B145761) alkaloids has been a source of compounds with antimicrobial activity, no specific data regarding the effect of this compound on bacteria or fungi has been reported.

Evaluation of Anticancer Properties (In Vitro)

There is currently no publicly available scientific literature detailing the in vitro anticancer properties of this compound. The subsequent subsections elaborate on the lack of specific findings in key areas of anticancer research.

Kinase Inhibition Studies (e.g., HER2, JAK2, Pim-1/2)

No studies were found that specifically assess the inhibitory activity of this compound against the kinases HER2, JAK2, or Pim-1/2. Research on other isoquinoline derivatives has shown potential for kinase inhibition; for instance, certain isoquinoline-tethered quinazoline (B50416) derivatives have been investigated as HER2 inhibitors. nih.gov However, these findings cannot be directly extrapolated to this compound.

Inhibition of Cytochrome c Oxidase (CcO) Activity

An extensive review of available literature revealed no studies focused on the inhibitory effects of this compound on Cytochrome c Oxidase (CcO) activity.

Modulation of Sphingosine Kinase 1 (Sphk1)

There is no available research data on the modulation of Sphingosine Kinase 1 (Sphk1) by this compound. The role of Sphk1 in cancer cell proliferation and survival is an active area of research, but this specific compound has not been evaluated in this context. wikipedia.orgnih.gov

Anti-Proliferative Effects in Cell Lines

No specific data from in vitro studies on the anti-proliferative effects of this compound in any cancer cell lines have been published. Consequently, no data tables of anti-proliferative activity for this compound can be provided.

Induction of Cellular Apoptosis and Cell Cycle Arrest (In Vitro)

The scientific literature lacks any studies investigating the potential of this compound to induce cellular apoptosis or cause cell cycle arrest in cancer cells in vitro. While some isoquinolinone derivatives have been shown to induce these effects, similar research on this compound is not available. nih.gov

Enzyme Inhibitory Activities (In Vitro)

The isoquinoline nucleus is a constituent of many potent enzyme inhibitors, demonstrating a broad range of therapeutic possibilities. nih.govsemanticscholar.org In vitro enzymatic assays have confirmed the inhibitory potential of various isoquinoline derivatives against several key enzymes.

For instance, certain 7-fluoro and 6-chloro isoquinoline derivatives have shown significant inhibitory activity against phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory pathways. nih.gov In the context of metabolic disorders, aminothiazole-based isoquinoline derivatives have been evaluated for their antidiabetic properties. One such analogue demonstrated satisfactory inhibitory activity against pancreatic α-amylase with a half-maximal inhibitory concentration (IC50) of 5.98 ± 1.71 μM, compared to the reference drug acarbose (B1664774) (IC50 = 1.56 ± 0.71 μM). nih.gov

Furthermore, the related quinoline (B57606) scaffold has also been extensively studied. A series of quinoline-linked benzothiazole (B30560) hybrids exhibited remarkable inhibitory activity against α-glucosidase, another key enzyme in carbohydrate metabolism. The most potent of these compounds displayed IC50 values as low as 38.2 ± 0.3 µM, significantly more effective than the standard drug acarbose (IC50 = 750.0 ± 2.0 µM). nih.govresearchgate.net Kinetic studies revealed that the mechanism of inhibition was non-competitive. nih.govresearchgate.net

In the field of oncology, isoquinoline derivatives have been developed as kinase inhibitors. Novel isoquinoline-tethered quinazoline compounds were found to be potent inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a critical target in certain cancers. These compounds showed enhanced selectivity for HER2 over the closely related Epidermal Growth Factor Receptor (EGFR). nih.gov Additionally, certain naphthalenyl sulfonyl and thiophenyl sulfonyl isoquinoline derivatives have demonstrated cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values of 16.1 μM and 19.8 μM, respectively. nih.gov

| Compound Class | Target Enzyme/Cell Line | Reported IC50 Value (μM) | Reference |

|---|---|---|---|

| Aminothiazole-based Isoquinoline | Pancreatic α-amylase | 5.98 ± 1.71 | nih.gov |

| Quinoline-linked Benzothiazole Hybrid | α-Glucosidase | 38.2 ± 0.3 | nih.govresearchgate.net |

| Naphthalenyl Sulfonyl Isoquinoline | MCF-7 Cells | 16.1 | nih.gov |

| Thiophenyl Sulfonyl Isoquinoline | MCF-7 Cells | 19.8 | nih.gov |

Analysis of Molecular Target Interactions

The biological effects of isoquinoline derivatives are dictated by their specific interactions with molecular targets. These interactions involve precise binding to receptors and proteins, governed by a variety of intermolecular forces.

Isoquinoline and its derivatives are well-documented as ligands for various G protein-coupled receptors (GPCRs), with particularly notable activity at dopamine (B1211576) receptors. nih.gov Dopamine receptor ligands are crucial for treating neurological disorders like Parkinson's disease and schizophrenia. nih.gov

Studies on several series of tetrahydroisoquinolines (THIQs) have demonstrated high affinity for D2-like dopamine receptors. nih.gov For example, certain hexahydrocyclopenta[ij]-isoquinolines (HCPIQs) containing a catechol group showed remarkable affinity and selectivity for D2 receptors over D1 receptors, with one compound exhibiting a Ki D1/D2 selectivity ratio of 2465. nih.gov Another study identified a tetrahydroisoquinoline derivative with a high affinity for the dopamine D3 receptor (pKi of 8.4) and 150-fold selectivity over the D2 receptor. nih.gov

Beyond dopamine receptors, isoquinoline derivatives have been developed as potent ligands for melatonin (B1676174) receptors (MT1 and MT2), achieving nanomolar binding affinities. nih.govresearchgate.net

| Compound Class | Target Receptor | Binding Affinity (Ki) | Selectivity | Reference |

|---|---|---|---|---|

| Hexahydrocyclopenta[ij]-isoquinoline (HCPIQ) | Dopamine D2-like | Not specified | Ki D1/D2 ratio up to 2465 | nih.gov |

| Tetrahydroisoquinoline Derivative | Dopamine D3 | pKi = 8.4 | 150-fold over D2 | nih.gov |

| Tetrahydroisoquinoline Derivative | Melatonin (MT1/MT2) | Nanomolar range | Varies by compound | nih.govresearchgate.net |

In addition to direct competitive binding at active sites, some isoquinoline compounds can modulate protein function through allosteric interactions. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity. nih.gov

A notable example is a series of 3-(2-pyridinyl)isoquinoline derivatives that act as selective allosteric enhancers of the A3 adenosine (B11128) receptor. nih.gov These compounds were found to slow the dissociation of an agonist radioligand from the receptor in a concentration-dependent manner. This effect, which selectively enhances agonist binding without affecting antagonist binding, is a hallmark of allosteric modulation. nih.gov This demonstrates the ability of the isoquinoline scaffold to induce subtle conformational shifts in proteins, thereby fine-tuning their biological response. nih.gov

The binding affinity and specificity of isoquinoline derivatives to their biological targets are often stabilized by hydrogen bonds. These interactions occur between hydrogen bond donors (like N-H or O-H groups) and acceptors (like the nitrogen atom of the isoquinoline ring or oxygen atoms in substituents). swu.ac.th

Molecular docking studies of quinoline derivatives binding to serum albumin have suggested that hydrogen bonding is a key component of the interaction. swu.ac.th More specifically, in studies of quinoline-based kinase inhibitors targeting the c-Met receptor, a pivotal hydrogen bond was identified between the lone pair of electrons on the quinoline nitrogen atom and the amino acid residue Met1160 in the protein's active site. nih.gov Similarly, the interaction of ligands with the dopamine D2 receptor is known to be influenced by key hydrogen bonds formed with a serine microdomain in the receptor's binding pocket. mdpi.com

The aromatic nature of the isoquinoline ring system makes it highly suitable for engaging in π-π stacking interactions with aromatic amino acid residues within a protein's binding site, such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). These non-covalent interactions are crucial for the stable orientation and binding of the ligand. nih.gov

Mechanisms of Action at the Cellular and Molecular Level

The interactions of isoquinoline derivatives at the molecular level translate into specific cellular and physiological effects. The mechanism of action often involves the modulation of critical signaling pathways.

One well-defined mechanism is the inhibition of receptor tyrosine kinase signaling. Isoquinoline-based HER2 inhibitors function by blocking the autophosphorylation of the HER2 receptor at the cellular level. nih.gov This action inhibits the downstream ERBB signaling cascade, which is responsible for promoting cell proliferation and survival in HER2-positive cancers. nih.gov

Another mechanism involves the modulation of intracellular second messengers. Papaverine, a well-known isoquinoline alkaloid, acts as a selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A). Inhibition of this enzyme leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which in turn increases the phosphorylation of key proteins like CREB and GluA1, a mechanism that has been shown to improve cognitive function in preclinical models. mdpi.com

In the context of infectious diseases, isoquinoline derivatives have demonstrated antibacterial activity through novel mechanisms. A study on a tetrahydroisoquinoline compound against Pseudomonas aeruginosa showed that its mechanism was not direct cell lysis but rather the downregulation of crucial virulence factors, including PQS, elastase, and pyocyanin. Proteomic analysis revealed the compound inhibited proteins essential for bacterial quorum sensing (PhnA) and membrane integrity (oprL). internationalscholarsjournals.com

Finally, some tetrahydroisoquinoline derivatives have been implicated in neurotoxicity. These compounds can act as precursors to active neurotoxins that selectively destroy dopaminergic neurons, a mechanism that is thought to contribute to the pathology of Parkinson's disease. wikipedia.org

Structure Activity Relationship Sar Elucidation and Optimization

Systematic Modification and Analog Design for SAR Studies

The isoquinoline (B145761) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. nih.gov The SAR exploration of 2-Isoquinolin-5-ylpropan-1-ol begins with the systematic design and synthesis of analogs. This strategy involves modifying three primary regions of the molecule: the isoquinoline ring, the propanol (B110389) chain, and the position of substitution on the isoquinoline nucleus.

Researchers design analogs by introducing various substituents at different positions on the isoquinoline ring, altering the length or branching of the propanol side chain, and exploring different isomers. nih.govrsc.org For instance, in the development of related isoquinoline derivatives, strategic modifications have been made to explore their potential as anti-cancer agents or receptor antagonists. core.ac.uknih.gov This methodical approach allows for the mapping of the chemical space around the parent compound to identify which molecular properties are critical for activity and selectivity. rsc.org

The design of these analogs is often guided by bioisosteric replacement principles, where functional groups are swapped with others that have similar physicochemical properties to probe the importance of electronics, sterics, and lipophilicity. nih.gov

Influence of Propanol Chain Modifications on Biological Activity

The propanol side chain of this compound is a critical determinant of its interaction with biological targets. Modifications to this chain can significantly impact potency and efficacy. Key aspects to consider include the chain's length, the presence of branching, and the position of the hydroxyl group.

The hydroxyl (-OH) group is a key functional group, likely involved in forming hydrogen bonds with a biological target. Shifting its position from the C1 carbon (propan-1-ol) to the C2 carbon (to form a propan-2-ol analog) creates a positional isomer with different properties. chemicals.co.uk Propan-1-ol is a primary alcohol, while propan-2-ol is a secondary alcohol, a structural change that alters the molecule's shape, polarity, and hydrogen bonding capacity. chemicals.co.uk A study on noscapine-derived isoquinoline compounds investigated a propan-2-ol derivative, highlighting the exploration of this type of structural modification in SAR studies. core.ac.uk

Further modifications could include extending or shortening the alkyl chain. An ethyl or butyl chain, for example, would alter the lipophilicity and the spatial orientation of the hydroxyl group relative to the isoquinoline ring, which could either improve or hinder its binding affinity to a target.

Effects of Substituents on the Isoquinoline Ring on Activity and Selectivity

The isoquinoline ring system offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties. nih.gov The nature and position of these substituents can profoundly affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target affinity and selectivity.

In a study focused on N1-(isoquinolin-5-yl) derivatives as TRPV1 antagonists, researchers systematically introduced substituents onto the phenyl ring of an attached dicarboxamide moiety. nih.gov This exploration led to the identification that a para-bromine substituent resulted in a compound with potent antagonism. nih.gov While not directly modifying the isoquinoline ring itself, this demonstrates that substitutions on moieties attached to the 5-position of the isoquinoline core are critical for modulating activity.

Common strategies for modifying the isoquinoline ring itself include the introduction of:

Electron-donating groups (e.g., methoxy, methyl): These can influence the basicity of the isoquinoline nitrogen and affect electronic interactions.

Electron-withdrawing groups (e.g., halogens, nitro): These can alter the molecule's electronic distribution and potentially form halogen bonds or other specific interactions with a target.

Bulky groups : These can probe the steric limitations of the binding site.

The table below illustrates hypothetical modifications to the isoquinoline ring of this compound and their potential impact on biological activity, based on general SAR principles.

| Position of Substitution | Substituent (R) | Potential Effect on Activity |

| C-1 | -CH₃ | May introduce steric hindrance or favorable hydrophobic interactions. |

| C-4 | -Cl | Could enhance binding through halogen bonding and increase lipophilicity. |

| C-7 | -OCH₃ | May increase electron density and potentially improve metabolic stability. |

Positional Isomerism and Stereoisomerism in SAR

Positional isomerism and stereoisomerism are crucial factors in the SAR of this compound.

Positional Isomerism:

On the Propanol Chain : As discussed, moving the hydroxyl group from the C1 position (propan-1-ol) to the C2 position (propan-2-ol) results in a positional isomer. chemicals.co.uk These isomers have distinct chemical structures and often exhibit different biological activities due to the altered geometry and accessibility of the hydrogen-bonding hydroxyl group. chemicals.co.uk

On the Isoquinoline Ring : The point of attachment of the propanol chain to the isoquinoline ring is also critical. The parent compound is an isoquinolin-5-yl derivative. Changing this to an isoquinolin-1-yl, isoquinolin-3-yl, or isoquinolin-8-yl derivative would create positional isomers. Each isomer would present the propanol side chain in a different spatial region relative to the nitrogen atom and the fused benzene (B151609) ring, drastically altering its interaction with a binding site.

Stereoisomerism: The carbon atom at the 2-position of the propanol chain (the carbon attached to the isoquinoline ring) is a chiral center. Therefore, this compound can exist as a pair of enantiomers: (R)-2-Isoquinolin-5-ylpropan-1-ol and (S)-2-Isoquinolin-5-ylpropan-1-ol.

Biological systems are inherently chiral, and it is common for one enantiomer to have significantly higher activity than the other (eutomer vs. distomer). The differential activity arises from the distinct three-dimensional arrangement of the functional groups, which allows one enantiomer to achieve a more optimal fit and interaction with the chiral binding site of a protein or enzyme. Therefore, the synthesis and biological evaluation of individual enantiomers are essential steps in lead optimization.

Pharmacophore Identification and Lead Optimization Strategies

A pharmacophore is an abstract representation of the key molecular features necessary for a drug's biological activity. nih.gov For this compound, a hypothetical pharmacophore can be defined based on its structure:

Aromatic Ring Feature : The isoquinoline ring system, which can engage in hydrophobic and π-π stacking interactions.

Hydrogen Bond Acceptor : The nitrogen atom in the isoquinoline ring.

Hydrogen Bond Donor/Acceptor : The primary hydroxyl group on the propanol chain.

Once this basic pharmacophore is identified, lead optimization strategies can be employed to enhance potency, selectivity, and pharmacokinetic properties. These strategies include:

Scaffold Hopping : Replacing the isoquinoline core with other heterocyclic systems (e.g., quinoline (B57606), indole) while retaining the essential pharmacophoric features in the correct spatial orientation.

Functional Group Modification : Modifying or replacing the hydroxyl group to alter its hydrogen bonding capacity or metabolic stability.

Conformational Constraint : Introducing rigidity into the propanol chain, for example, by incorporating it into a ring structure. This can lock the molecule into a more bioactive conformation, potentially increasing affinity and reducing off-target effects.

Pharmacophore models are often used in computational chemistry to screen large databases of compounds to find new molecules that match the essential features, thereby identifying novel chemical scaffolds for development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govdergipark.org.tr QSAR models are powerful tools in drug discovery for predicting the activity of unsynthesized compounds, thereby guiding the design of more potent analogs. mdpi.com

For a series of this compound analogs, a QSAR study would involve several steps:

Data Set Generation : A series of analogs is synthesized, and their biological activity (e.g., IC₅₀ values) is measured.

Descriptor Calculation : For each analog, a set of molecular descriptors is calculated. These are numerical values that encode different aspects of the molecule's physicochemical properties. dergipark.org.tr

Model Development : Statistical methods are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

The table below presents a hypothetical set of descriptors for QSAR analysis of this compound analogs.

| Analog | Substituent (R) | cLogP (Lipophilicity) | TPSA (Polarity) | Molecular Weight | pIC₅₀ (Activity) |

| 1 | H (Parent) | 2.50 | 45.5 Ų | 201.25 | 6.0 |

| 2 | 7-Cl | 3.21 | 45.5 Ų | 235.70 | 6.8 |

| 3 | 7-OCH₃ | 2.45 | 54.7 Ų | 231.28 | 6.5 |

| 4 | 1-CH₃ | 2.95 | 45.5 Ų | 215.28 | 5.9 |

A resulting QSAR equation might look like: pIC₅₀ = k₁(cLogP) - k₂(TPSA)² + k₃*(Descriptor_Z) + C

Such models can reveal that, for instance, increased lipophilicity (cLogP) and a specific electronic property (Descriptor_Z) are positively correlated with activity, while excessive polarity (TPSA) is detrimental. These insights are invaluable for the rational design of the next generation of compounds. japsonline.com

Computational Chemistry and Molecular Modeling Applications

Molecular Docking for Binding Affinity Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.gov This method evaluates the binding compatibility and estimates the binding affinity, typically expressed as a docking score in kcal/mol, which correlates with the strength of the ligand-receptor interaction. nih.govdergipark.org.tr For a molecule like 2-Isoquinolin-5-ylpropan-1-ol, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of its activity.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to rank the different binding poses. nih.gov Research on various isoquinoline (B145761) derivatives has demonstrated the utility of this approach. For instance, docking studies on synthetic isoquinolines against the main protease (Mpro) of SARS-CoV-2 have identified compounds with strong binding affinities, highlighting key interactions with catalytic residues. nih.gov Similarly, studies on 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a have reported binding affinities ranging from -5.3 to -6.1 kcal/mol, identifying crucial amino acid interactions. nih.gov

These studies typically reveal that hydrogen bonds, hydrophobic interactions, and π-π stacking are critical for stable binding. For this compound, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the isoquinoline ring can engage in π-π stacking with aromatic residues like tyrosine or tryptophan in a protein's active site. researchgate.net

Table 1: Example Molecular Docking Scores of Various Quinoline (B57606) and Isoquinoline Derivatives Against Different Protein Targets

| Compound Class | Target Protein | PDB ID | Representative Binding Affinity (kcal/mol) | Key Interacting Residues |

| 2H-thiopyrano[2,3-b]quinolines | CB1a | 2IGR | -6.1 | ILE-8, LYS-7, TRP-12, PHE-15 |

| Synthetic Isoquinolines | SARS-CoV-2 Mpro | 7L0D | Similar to or better than chloroquine | Cys145, His41 (catalytic dyad) |

| Quinoline-pyrimidine hybrids | HIV-RT | 3MEC | -10.67 | LYS101, TYR181, TYR188 |

| 2,4-disubstituted quinolines | LipB (Mtb) | 2Z6K | -18.5 | Not specified |

Note: This table presents data from studies on various quinoline and isoquinoline derivatives to illustrate the application of molecular docking. The binding affinity of this compound would be target-dependent.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their corresponding energy levels. lumenlearning.comlibretexts.org For a flexible molecule like this compound, which has rotatable bonds in its propanol (B110389) side chain, identifying the most stable, low-energy conformations is essential. The biological activity of a ligand is often dictated by the specific conformation it adopts when binding to a receptor.

Energy minimization is a computational process used to find a molecule's geometry at a local or global energy minimum. nih.govijcsit.com This is achieved using algorithms like the steepest descent method, which iteratively adjusts atomic coordinates to reduce the net forces on the atoms, resulting in a more stable structure. ijcsit.com Quantum mechanical methods, such as Density Functional Theory (DFT), can provide highly accurate energy calculations and optimized geometries. citedrive.com

For isoquinoline-related structures like 1,2,3,4-tetrahydroquinoline, computational studies have successfully identified multiple stable conformers and the energy barriers between them. nih.gov Such analysis for this compound would involve rotating the bonds of the propanol side chain to map the potential energy surface. This process helps identify the most likely conformation in a biological environment and provides a refined 3D structure for more accurate molecular docking simulations. Factors influencing conformational stability include torsional strain, steric interactions between bulky groups, and intramolecular hydrogen bonding. libretexts.org

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique provides profound insights into the stability of the ligand-protein complex, the flexibility of the protein structure, and the nature of the interactions. mdpi.com

In an MD simulation of a this compound-protein complex, the system is placed in a simulated physiological environment (typically a water box with ions), and the trajectory of the atoms is calculated over a period, often nanoseconds. mdpi.com Key metrics analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable, low RMSD value over time indicates that the complex is not undergoing major conformational changes and the ligand is stably bound. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values in the binding site can suggest flexibility that accommodates the ligand.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein, revealing the most persistent and important interactions for binding affinity.

Studies on quinoline and isoquinoline derivatives targeting various enzymes have used MD simulations to confirm the stability of docked poses and validate the interactions predicted by docking. nih.govnih.govfrontiersin.org These simulations are crucial for verifying that the computationally predicted binding mode is likely to be stable under dynamic, more realistic conditions.

In Silico Prediction of Biological Activities

In silico methods are widely used to predict the biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of novel compounds. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this area. nih.gov QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov

For a class of compounds like isoquinolines, a QSAR model can be built using a dataset of derivatives with known activities against a specific target. japsonline.com The model identifies molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for activity. Once a statistically robust model is developed, it can be used to predict the activity of new, untested compounds like this compound. nih.govmdpi.com Studies on pyrimido-isoquinolin-quinones have successfully used 3D-QSAR to design and predict the antibacterial activity of new derivatives against MRSA. nih.gov

Beyond QSAR, other in silico tools can predict a compound's drug-likeness based on criteria like Lipinski's Rule of Five and Veber's rules, which assess properties like molecular weight, lipophilicity, and the number of hydrogen bond donors/acceptors. nih.gov These predictions help to filter out compounds with poor pharmacokinetic profiles early in the discovery process, saving significant resources.

Table 2: Example of Predicted ADMET Properties for a Drug Candidate

| Property | Predicted Value | Acceptable Range | Assessment |

| Molecular Weight ( g/mol ) | < 500 | ≤ 500 | Favorable |

| LogP (Lipophilicity) | < 5 | -0.4 to +5.6 | Favorable |

| Hydrogen Bond Donors | ≤ 5 | ≤ 5 | Favorable |

| Hydrogen Bond Acceptors | ≤ 10 | ≤ 10 | Favorable |

| Human Oral Absorption | High | High to Moderate | Favorable |

| Blood-Brain Barrier Penetration | Medium | Low to High (Target Dep.) | To be optimized |

Note: This table shows a hypothetical ADMET profile. The actual properties for this compound would need to be calculated using specific software.

Design of Novel this compound Derivatives Through Computational Methods

One of the most powerful applications of computational chemistry is the rational, structure-based design of novel molecules with improved properties. nih.gov Using this compound as a starting scaffold, computational methods can guide the modification of its structure to enhance binding affinity, selectivity, or pharmacokinetic properties.

The process often begins with a validated docking pose of the scaffold in the target's active site. Analysis of the binding pocket can reveal unoccupied spaces or opportunities for additional favorable interactions. For example, if a hydrophobic pocket is nearby, a methyl or ethyl group could be added to the isoquinoline ring to increase van der Waals interactions. If a polar residue is unengaged, a functional group capable of hydrogen bonding could be introduced.

3D-QSAR contour maps are particularly useful in this regard. They visually represent regions where steric bulk or specific electronic properties (positive or negative charge) would be beneficial or detrimental to activity. nih.gov Researchers have used this approach to design novel quinoline derivatives as anticancer agents, leading to the synthesis of compounds with improved biological activity. nih.gov By iteratively designing new derivatives in silico, predicting their binding affinity and ADMET properties, and prioritizing the most promising candidates, computational methods can significantly accelerate the discovery of new therapeutic agents based on the this compound framework. nih.gov

Potential Research Applications and Future Directions

Role as a Precursor in Complex Organic Synthesis

The chemical architecture of 2-Isoquinolin-5-ylpropan-1-ol makes it a valuable building block for the assembly of more complex molecular entities. amerigoscientific.com The isoquinoline (B145761) nucleus and the reactive hydroxyl group of the propanol (B110389) side chain serve as key functional handles for elaboration. doaj.org Synthetic chemists can leverage these features to construct intricate heterocyclic systems and libraries of compounds for biological screening. nih.gov

The primary alcohol of the propanol moiety is particularly useful as it can be readily oxidized to an aldehyde or carboxylic acid, or converted into various esters and ethers. It can also be substituted with other functional groups, such as halides or azides, to facilitate subsequent coupling reactions. These transformations allow for the molecule to be integrated into larger, more complex structures, including potential therapeutic agents and functional materials. mdpi.comresearchgate.net For instance, related N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides are known to be precursors for other isoquinoline-based compounds. doaj.org The isoquinoline nitrogen itself can be quaternized or otherwise modified, further expanding the synthetic possibilities.

Application in the Design of Novel Chemical Probes

Chemical probes are essential tools in chemical biology for interrogating complex biological systems. mdpi.com The design of an effective probe requires specific functionalities, including a recognition element for the biological target and a signaling unit, often a fluorophore. researchgate.net The isoquinoline scaffold, present in this compound, is known to exhibit fluorescent properties, making it a suitable candidate for the core of a fluorescent probe. mdpi.comnih.gov

The development of a chemical probe from this compound would involve chemically modifying the propanol side chain. This hydroxyl group provides a convenient attachment point for linkers and specific binding moieties (pharmacophores) designed to interact with a target protein or biomolecule. mdpi.com For example, quinoline-based compounds have been successfully developed into fluorescent probes for detecting metal ions like zinc and copper, demonstrating the utility of this general structure in probe design. rsc.orgacs.org By attaching a specific receptor to the propanol group, a novel probe could be engineered for applications in fluorescence microscopy and other bio-imaging techniques to visualize and study specific cellular processes or targets. mdpi.com

Development of Advanced Methodologies for Synthesis and Characterization

While traditional methods for isoquinoline synthesis like the Bischler–Napieralski and Pictet–Spengler reactions are well-established, modern organic synthesis focuses on developing more efficient, sustainable, and versatile methodologies. nih.govwikipedia.orgpharmaguideline.com Recent advances applicable to the synthesis of this compound include transition-metal-catalyzed reactions, such as palladium- or copper-catalyzed cyclizations, which often proceed with high yields and selectivity. organic-chemistry.org

Furthermore, green chemistry principles have spurred the development of eco-friendly synthetic routes. nih.gov These include microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve yields, and the use of environmentally benign solvents. nih.govmdpi.com Photocatalysis has also emerged as a powerful tool for constructing heterocyclic rings under mild conditions. mdpi.com

The structural confirmation and characterization of this compound and its derivatives rely on a suite of advanced analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise connectivity of atoms. acs.org

Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) group. acs.org

Mass Spectrometry (MS): To determine the molecular weight and elemental composition. researchgate.net

X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure in the solid state. acs.orgresearchgate.net

Exploration of Additional Biological Pathways and Targets (In Vitro/In Silico)

The isoquinoline scaffold is a key pharmacophore in numerous clinically used drugs, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antihypertensive effects. mdpi.comnih.govpharmaguideline.com Consequently, this compound is a compound of interest for biological screening to uncover novel therapeutic applications.

In Vitro Screening:

This compound and libraries based on its structure can be tested in a variety of cell-based and enzyme-based assays. nih.gov For example, isoquinoline derivatives have been evaluated as inhibitors of protein kinases (such as PI3K/mTOR) and as antagonists of receptors like the Transient Receptor Potential Vanilloid type 1 (TRPV1). nih.govnih.gov Standard assays would be employed to determine the compound's activity against panels of cancer cell lines or specific enzymes to identify potential biological targets.

In Silico Studies:

Computational methods, particularly molecular docking, are powerful tools for predicting the biological potential of a compound. nih.gov This technique models the interaction between a small molecule (ligand) and the binding site of a target protein. By calculating a binding score and analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions), researchers can prioritize compounds for synthesis and in vitro testing. researchgate.netnih.gov Derivatives of isoquinoline have been successfully studied using in silico approaches to predict their binding affinity to targets like PI3K/mTOR and DNA gyrase. nih.govresearchgate.net

The following table summarizes potential biological targets for isoquinoline-based compounds, suggesting avenues for investigation for this compound.

| Target Class | Specific Example(s) | Potential Therapeutic Area |

| Protein Kinases | PI3K/mTOR, Tyrosine Kinases | Oncology |

| Receptors | TRPV1, G-protein coupled receptors | Pain Management, Neurology |

| Enzymes | Topoisomerases, DNA Gyrase | Oncology, Antibacterial |

| Other | Anion Receptors | Anion Sensing |

Integration with High-Throughput Screening in Research

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid evaluation of hundreds of thousands of compounds against specific biological targets. nih.govnih.gov Small molecule libraries, which are central to HTS campaigns, are curated to contain structurally diverse and drug-like compounds. nih.govthermofisher.com

This compound is an ideal candidate for inclusion in such screening libraries. Its molecular structure, featuring the privileged isoquinoline scaffold, suggests a higher probability of interacting with biological targets. thermofisher.com The HTS workflow typically involves automated preparation of assay plates, compound addition, signal detection, and data analysis. nih.gov By including this compound and a library of its derivatives in HTS campaigns, researchers can efficiently screen for activity across a wide range of assays. mdpi.com A positive "hit" from such a screen serves as a starting point for a hit-to-lead optimization program, where medicinal chemists systematically modify the structure to improve potency, selectivity, and pharmacokinetic properties, ultimately aiming to develop a new drug candidate. researchgate.net

Conclusion

Summary of Current Research Status for 2-Isoquinolin-5-ylpropan-1-ol

Direct and extensive research focused exclusively on this compound is not prominently available in current scientific literature. However, the existing body of research on isoquinoline (B145761) derivatives provides a foundational context for understanding its potential significance. The isoquinoline framework is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities. nih.govnih.gov